molecular formula C23H25F3N4O B454958 [5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL](3,5-DIMETHYLPIPERIDINO)METHANONE

[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL](3,5-DIMETHYLPIPERIDINO)METHANONE

Cat. No.: B454958
M. Wt: 430.5g/mol
InChI Key: JPSBVBPWQQLACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents. Examples include:

Uniqueness

The uniqueness of 5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H25F3N4O

Molecular Weight

430.5g/mol

IUPAC Name

[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(3,5-dimethylpiperidin-1-yl)methanone

InChI

InChI=1S/C23H25F3N4O/c1-13-7-14(2)12-29(11-13)22(31)19-10-21-27-18(17-6-5-15(3)16(4)8-17)9-20(23(24,25)26)30(21)28-19/h5-6,8-10,13-14H,7,11-12H2,1-4H3

InChI Key

JPSBVBPWQQLACR-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC(=C(C=C4)C)C)C(F)(F)F)C

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC(=C(C=C4)C)C)C(F)(F)F)C

Origin of Product

United States

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